

Molecular structure and weight of 4-Azepanone hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Azepanone hydrochloride

Cat. No.: B019539

[Get Quote](#)

An In-depth Technical Guide to 4-Azepanone Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **4-Azepanone hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who may use this compound as a biochemical reagent or building block in organic synthesis.

Core Molecular Information

4-Azepanone hydrochloride, also known as Hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic organic compound. It is the hydrochloride salt of azepan-4-one. Its fundamental properties are crucial for its application in research and synthesis.

Molecular Structure

The molecular structure of **4-Azepanone hydrochloride** consists of a seven-membered azepane ring with a ketone group at the 4-position. The nitrogen atom in the ring is protonated and forms a salt with a chloride ion.

Caption: Molecular structure of **4-Azepanone hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Azepanone hydrochloride** is presented in the table below. This data is essential for handling, storage, and application of the compound.

Property	Value	References
Molecular Formula	C6H12ClNO	[1] [2] [3] [4]
Molecular Weight	149.62 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	50492-22-3	[1] [2] [3] [4] [5] [6]
Appearance	White to Orange to Green Solid	[2]
	Light brown to brown Solid	
Melting Point	176-181 °C	[2]
	179 °C	[5]
Solubility	Soluble in DMSO, Ethanol, Methanol.	[2] [7]
	DMSO: 50 mg/mL (334.18 mM)	
Storage Temperature	Room temperature, under inert atmosphere.	[2]
	4°C, sealed storage, away from moisture.	[8]
SMILES	C1CC(=O)CCNC1.Cl	[2] [5] [6]
InChI	InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H	[2] [6]

Experimental Protocols

While **4-Azepanone hydrochloride** is often used as a starting material or intermediate, detailed experimental protocols for its synthesis are available. The following is a representative

synthesis method.

Synthesis of Azepan-4-one hydrochloride

A common synthetic route involves the ring expansion of a piperidone derivative.

Step 1: Ring Expansion

- To a stirred solution of N-ethoxycarbonyl-4-piperidone (3.00 mmol) in anhydrous ether (1.5 mL) under a nitrogen atmosphere, cool the reaction to -35 °C.
- Simultaneously add a solution of boron trifluoride in ethyl ether (3.00 mmol) and ethyl diazoacetate (3.92 mmol), each dissolved in anhydrous ether (0.4 mL).
- Stir the reaction mixture at -35 °C for 1.5 hours.
- Slowly warm the mixture to room temperature.
- Wash the reaction solution with 30% aqueous potassium carbonate (3 mL).
- Extract the organic phase with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis and Salt Formation

- Dissolve the crude product from Step 1 in 4N aqueous hydrochloric acid (13 mL).
- Reflux the solution for 6 hours.
- Remove the solvent under reduced pressure to yield the product.[\[2\]](#)

The following diagram illustrates the general workflow for the synthesis and purification of **4-Azepanone hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Azepanone hydrochloride**.

Biological Context and Applications

4-Azepanone hydrochloride is primarily utilized as a biochemical reagent in life science research.^[1] It serves as a versatile building block in the synthesis of more complex molecules. For instance, it is a known impurity in the synthesis of Azelastine, an antihistamine.^[2]

While there is no extensive research on the direct biological activity or signaling pathways of **4-Azepanone hydrochloride** itself, the azepanone core is of interest in medicinal chemistry. Studies have explored azepanone-based compounds as inhibitors of enzymes such as cathepsin K, which is involved in bone resorption.^{[9][10]} These studies highlight the potential for derivatives of 4-azepanone to be developed into therapeutic agents. The synthesis of such

derivatives often requires the foundational structure provided by compounds like **4-Azepanone hydrochloride**.

Safety and Handling

4-Azepanone hydrochloride is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.^[6] It may also cause respiratory irritation.^[6] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Azepan-4-one hydrochloride | 50492-22-3 | FA18073 [biosynth.com]
- 6. Azepan-4-one hydrochloride | C6H12CINO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AZEPAN-4-ONE, HYDROCHLORIDE [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular structure and weight of 4-Azepanone hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b019539#molecular-structure-and-weight-of-4-azepanone-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com